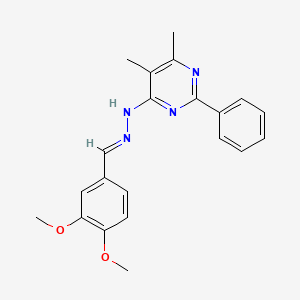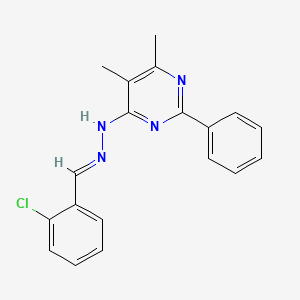![molecular formula C20H19N5O2 B3843441 5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B3843441.png)
5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine
Descripción general
Descripción
5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: Functional groups such as the nitrophenyl and ethylideneamino groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, often involving catalysts and solvents to facilitate the reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and advanced purification techniques.
Análisis De Reacciones Químicas
5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar compounds to 5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine include other pyrimidine derivatives such as:
5,6-dimethyl-2-phenylpyrimidin-4-amine: Lacks the nitrophenyl and ethylideneamino groups, resulting in different chemical and biological properties.
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-14(2)21-20(16-8-5-4-6-9-16)22-19(13)24-23-15(3)17-10-7-11-18(12-17)25(26)27/h4-12H,1-3H3,(H,21,22,24)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCUREKGOXBBTO-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine](/img/structure/B3843365.png)



![N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843381.png)

![5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine](/img/structure/B3843395.png)
![N-[(E)-(3-chlorophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843403.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843416.png)
![N-[(E)-benzylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843422.png)

![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843447.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843455.png)
